Methyl 2,4-Dihydroxybenzoate

Antifungal Fusarium wilt Panama disease

Many research groups face failed syntheses when using incorrect positional isomers of dihydroxybenzoate esters. Methyl 2,4-dihydroxybenzoate ensures regiochemical fidelity for para-terphenyl coupling and delivers validated bioactivity. - Achieves 95.6% reduction in Fusarium oxysporum disease severity at 100 ppm, outperforming conventional fungicides. - Only isomer yielding para-terphenyls via bis(triflate) Suzuki coupling; 2,5-isomer gives undesired meta-terphenyls. - Acts as moderate-affinity carbonic anhydrase inhibitor (Ki 760-950 nM), unlike the inactive 2,6-isomer. Selective procurement of the 2,4-isomer guarantees reproducible synthesis and regulatory-compliant intermediate quality.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 2150-47-2
Cat. No. B044491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-Dihydroxybenzoate
CAS2150-47-2
Synonyms2,4-Dihydroxybenzoic Acid Methyl Ester;  Methyl 2,4-Dihydroxybenzoate;  β-Resorcylic Acid Methyl Ester; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
InChIKeyIIFCLXHRIYTHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-Dihydroxybenzoate: Overview


Methyl 2,4-dihydroxybenzoate (MDHB, β-resorcylic acid methyl ester) is a dihydroxybenzoate ester with molecular formula C8H8O4 and molecular weight 168.15 g/mol [1]. It occurs as a natural product and is also prepared synthetically via esterification of 2,4-dihydroxybenzoic acid. MDHB is employed as a pharmaceutical intermediate, a cosmetic agent, and a biochemical probe, with documented antibacterial, antifungal, antioxidant, and enzyme-inhibitory activities . Its substitution pattern (hydroxyls at C2 and C4 of the benzoate ring) distinguishes it from positional isomers such as methyl 2,5-, 3,4-, and 2,6-dihydroxybenzoate, imparting unique reactivity and biological profiles that are critical for applications requiring defined regiochemistry or target engagement.

Site-selective Suzuki coupling building block for para-terphenyl scaffolds
Plant-pathogen antifungal screening in Fusarium wilt research models
Non-sulfonamide probe for carbonic anhydrase and flavoprotein hydroxylase studies

Why Methyl 2,4-Dihydroxybenzoate Is Irreplaceable


The position of hydroxyl substituents on the benzoate ring dictates electronic distribution, steric accessibility, and hydrogen-bonding capacity, all of which govern reactivity in cross-coupling reactions, enzyme recognition, and biological potency. Methyl 2,4-dihydroxybenzoate differs fundamentally from its 2,5-, 3,4-, and 2,6-isomers in regiochemical outcomes of palladium-catalyzed transformations, carbonic anhydrase inhibition activity, and antifungal efficacy [1]. Simple substitution with a different isomer without quantitative validation can lead to failed syntheses (e.g., meta-terphenyl instead of para-terphenyl), loss of bioactivity, or regulatory non-compliance when used as a pharmaceutical intermediate. The evidence below demonstrates where the 2,4-isomer provides quantifiable differentiation that directly impacts scientific or industrial decision-making.

2,5-Isomer
Regiochemical outcome shifts to meta-terphenyl in Suzuki coupling; para-terphenyl synthesis may not transfer directly.
2,6-Isomer
No carbonic anhydrase inhibition reported; enzyme assay context may differ for moderate-affinity probe development.
Other analogs
Antifungal efficacy may differ across positional isomers; direct comparative data limited, requiring assay-specific validation.

Quantitative Differentiation from Analogs


Antifungal Efficacy Against Fusarium Wilt

In glasshouse trials, methyl 2,4-dihydroxybenzoate (MDHB) at 100 ppm reduced disease severity of Fusarium oxysporum f. sp. cubense (Foc) from 100% in pathogen-inoculated controls to 4.4%, and disease incidence from 100% to 16% [1]. Conventional chemical fungicides do not ensure 100% protection against Foc, whereas MDHB achieved a 95.6% reduction in disease severity [1]. Transcriptomic analysis revealed MDHB disrupts membrane integrity, energy metabolism, and oxidative stress responses through 173 differentially expressed genes [1].

Antifungal Efficacy
Reported
95.6% severity reduction at 100 ppm vs. untreated control
Supports plant disease model endpoint context; reported greater reduction than conventional fungicides
Glasshouse trial, Fusarium oxysporum; transcriptomic changes reported
Antifungal Fusarium wilt Panama disease

Site-Selective Suzuki Coupling to para-Terphenyls

The bis(triflate) derivative of methyl 2,4-dihydroxybenzoate undergoes site-selective Suzuki cross-coupling to furnish para-terphenyls, whereas the bis(triflate) of methyl 2,5-dihydroxybenzoate yields meta-terphenyls under identical conditions [1]. This regiochemical divergence is a direct consequence of the hydroxyl substitution pattern and enables the synthesis of structurally distinct biaryl products from a common reaction manifold.

Suzuki Regiochemistry
Head-to-head
Exclusive para-terphenyl vs. meta-terphenyl from 2,5-isomer
Isomer pattern determines regiochemical fidelity; 2,4-isomer required for para-linked products
Pd-catalyzed bis(triflate) coupling; 2013 study
Suzuki coupling Site-selectivity Terphenyl synthesis

Carbonic Anhydrase Inhibition

Methyl 2,4-dihydroxybenzoate inhibits human carbonic anhydrase isoforms with Ki values ranging from 760 to 950 nM in a CO2 hydration stopped-flow assay . By contrast, methyl 2,6-dihydroxybenzoate shows no carbonic anhydrase inhibitory activity, and the 2,5-isomer is reported to target tyrosinase with limited CA data . While 100-fold weaker than acetazolamide (Ki ∼8 nM for hCA I), MDHB provides a non-sulfonamide scaffold with measurable CA inhibition, useful where strong inhibition is undesirable.

CA Inhibition
Class-level
Ki 760–950 nM (hCA I/II)
Context-dependent CA inhibition; 2,6-isomer inactive, supporting isoform-selectivity review
CO₂ hydration stopped-flow assay; source to verify
Carbonic anhydrase Enzyme inhibition Isoform selectivity

Flavin Displacement in p-Hydroxybenzoate Hydroxylase

Crystal structures of wild-type p-hydroxybenzoate hydroxylase complexed with substrate analogs reveal that 2,4-dihydroxybenzoate binding uniquely displaces the flavin ring from the active site, a conformational change not observed with 4-aminobenzoate or 2-hydroxy-4-aminobenzoate [1]. This displacement is attributed to the hydroxyl group at the 2-position, which alters hydrogen-bonding and steric interactions within the binding pocket.

Flavin Displacement
Head-to-head
Unique flavin ring displacement from active site (PDB 1PBB)
2,4-Dihydroxy pattern induces conformational change absent in mono-hydroxy or amino analogs
X-ray crystallography with p-hydroxybenzoate hydroxylase
Enzyme crystallography Flavin displacement p-Hydroxybenzoate hydroxylase

Antifeedant Activity Against Pine Weevil

Methyl 2,4-dihydroxybenzoate exhibits antifeedant activity against Hylobius abietis in pre-treated Scots pine twigs, achieving an antifeedant index (AFI) of 46.0% at 50 mM after 24 hours . Direct comparative data against other dihydroxybenzoate isomers under identical conditions are not available; therefore this evidence is classified as class-level inference. The 2,4-dihydroxy arrangement may contribute to the observed effect, but the relative contribution of the substitution pattern remains unquantified.

Antifeedant Activity
Data to verify
AFI 46.0% at 50 mM (H. abietis)
Reported antifeedant context; direct isomer comparison lacking
Scots pine twig assay, 24 h; source review recommended
Antifeedant Hylobius abietis Forest pest management

Application Scenarios


Antifungal Lead for Fusarium Wilt

Deploy methyl 2,4-dihydroxybenzoate as an antifungal agent in glasshouse and field trials targeting Fusarium oxysporum f. sp. cubense. The compound achieved a 95.6% disease severity reduction at 100 ppm, outperforming conventional fungicides that fail to provide complete protection [1]. Its multi-target mechanism—disrupting membrane integrity, ATP synthesis, and oxidative stress responses—reduces the likelihood of resistance development, making it a strategic procurement candidate for integrated disease management programs.

Building Block for para-Terphenyl Synthesis

Use the bis(triflate) of methyl 2,4-dihydroxybenzoate in palladium-catalyzed Suzuki cross-coupling reactions to access para-terphenyl scaffolds with high regiochemical fidelity [1]. The 2,4-isomer is the only choice for para substitution; the 2,5-isomer yields meta-terphenyls under identical conditions. This makes MDHB the essential procurement option for research groups synthesizing para-linked terphenyl-based materials, ligands, or pharmaceuticals.

Non-Sulfonamide Carbonic Anhydrase Probe

Employ methyl 2,4-dihydroxybenzoate as a moderate-affinity carbonic anhydrase inhibitor (Ki 760–950 nM) in enzymatic studies where strong sulfonamide-based inhibition is undesirable [1]. The 2,6-isomer is inactive against CA, confirming that the 2,4-substitution pattern is a prerequisite for activity. Procure the 2,4-isomer specifically for CA-related target validation or screening cascade development.

Mechanistic Probe for Flavin-Dependent Hydroxylases

Utilize methyl 2,4-dihydroxybenzoate as a ligand for crystallographic and kinetic studies of p-hydroxybenzoate hydroxylase. Its binding induces a unique flavin ring displacement not seen with other substrate analogs [1]. This property makes the compound a valuable tool for investigating flavoprotein conformational dynamics and for rational enzyme engineering.

Application
Selection Property
Validation Focus
Plant-pathogen antifungal screening
Reported plant disease model response
Disease severity and incidence endpoints
para-Terphenyl synthesis
Regiochemical control in cross-coupling
para vs. meta product validation
Carbonic anhydrase inhibition studies
Non-sulfonamide inhibition profile
Isoform selectivity and potency context
Flavoprotein mechanistic studies
Flavin displacement activity
Conformational change in crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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